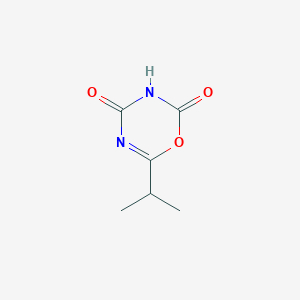
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, also known as PZQ, is a synthetic compound that has been widely used in scientific research. PZQ belongs to the class of oxadiazine compounds and has been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (TTP) and subsequently induces cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in folate metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can induce cell cycle arrest and apoptosis in cancer cells. This compound can also inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, this compound can inhibit the replication of HIV and HCV by targeting their viral enzymes. This compound has been reported to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has several advantages for lab experiments. This compound is a synthetic compound that is readily available and can be easily synthesized. This compound has been extensively studied for its biological activities, and there is a vast amount of literature on its mechanism of action and physiological effects. This compound has low toxicity and is well-tolerated in animal studies. However, this compound also has some limitations for lab experiments. This compound has poor water solubility, which can limit its bioavailability and efficacy. Moreover, this compound can be unstable in certain conditions, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for the research on 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione. One direction is to improve the synthesis method of this compound to increase its yield and purity. Another direction is to develop new formulations of this compound to improve its water solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer, infectious diseases, and other conditions. Additionally, the development of this compound analogs and derivatives may lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its antitumor, antibacterial, antifungal, and antiviral properties. This compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of HIV and HCV. This compound has several advantages for lab experiments, including its availability, extensive literature, low toxicity, and well-tolerated nature. However, this compound also has some limitations, including its poor water solubility and instability in certain conditions. There are several future directions for the research on this compound, including improving its synthesis method, developing new formulations, elucidating its mechanism of action, and discovering new compounds with improved biological activities and pharmacological properties.
Métodos De Síntesis
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with propionic acid in the presence of sulfuric acid. Another method involves the reaction of 2,4-dioxo-5-phenyl-1,3,4-oxadiazoline with isopropyl alcohol in the presence of p-toluenesulfonic acid. The yield of this compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its biological activities, including its antitumor, antibacterial, antifungal, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. Moreover, this compound has been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
Número CAS |
102618-94-0 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
6-propan-2-yl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10) |
Clave InChI |
UGBNUSJDOOQMTE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
SMILES canónico |
CC(C)C1=NC(=O)NC(=O)O1 |
Sinónimos |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



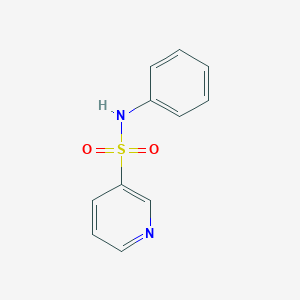
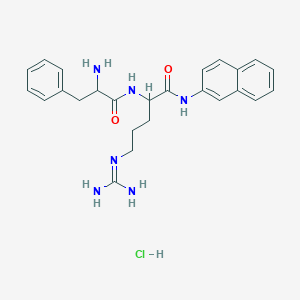
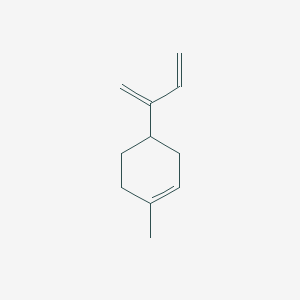
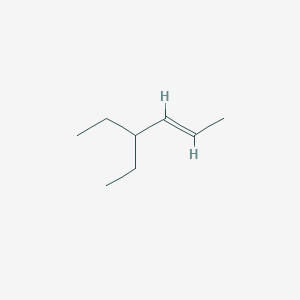
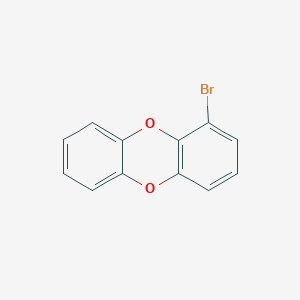
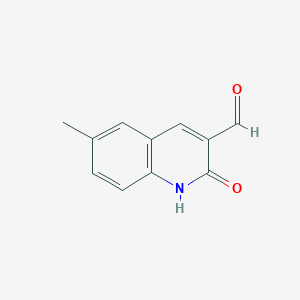

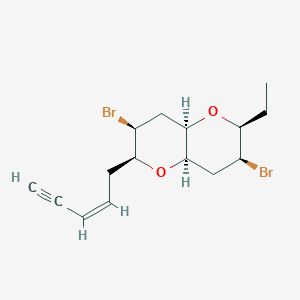

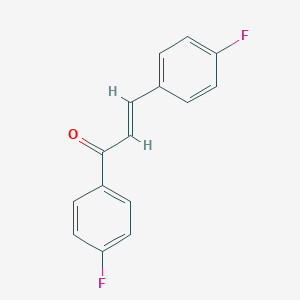
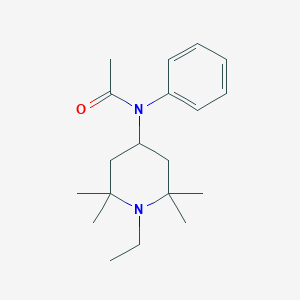
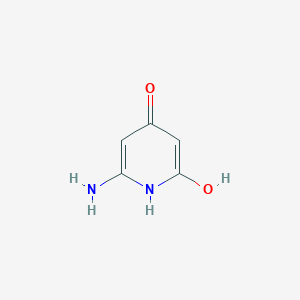
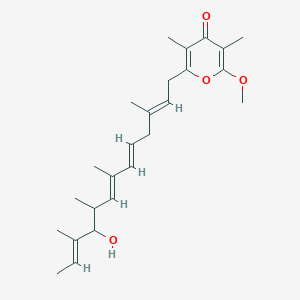
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)